2-(4-(methylsulfonyl)phenyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)acetamide
Description
This compound is a thiazole-based acetamide derivative featuring a methylsulfonylphenyl group at the α-position of the acetamide and a 4-phenoxyphenyl-substituted thiazole at the amide nitrogen. The methylsulfonyl group is a strong electron-withdrawing moiety, which may enhance binding affinity to biological targets (e.g., enzymes or receptors) by polar interactions.
Properties
IUPAC Name |
2-(4-methylsulfonylphenyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S2/c1-32(28,29)21-13-7-17(8-14-21)15-23(27)26-24-25-22(16-31-24)18-9-11-20(12-10-18)30-19-5-3-2-4-6-19/h2-14,16H,15H2,1H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBHBAILRBOXGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(methylsulfonyl)phenyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated thiazole.
Sulfonylation: The methylsulfonyl group can be introduced using a sulfonyl chloride in the presence of a base such as triethylamine.
Final Coupling: The final step involves coupling the thiazole derivative with the phenoxyphenyl acetamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Nucleophilic Substitution at the Methylsulfonyl Group
The methylsulfonyl (-SO₂CH₃) moiety is electron-withdrawing and facilitates nucleophilic aromatic substitution (NAS) reactions.
Key Reactions :
-
Hydrolysis : Under alkaline conditions (e.g., NaOH/H₂O), the methylsulfonyl group undergoes hydrolysis to form a sulfonic acid derivative.
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Amination : Reacts with primary amines (e.g., aniline) in DMF at 80°C to yield sulfonamide derivatives .
Table 1: NAS Reaction Conditions and Outcomes
| Substrate | Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Methylsulfonyl derivative | NaOH (1M), H₂O, 60°C | Sulfonic acid analog | 78 | |
| Methylsulfonyl derivative | Aniline, DMF, 80°C | N-(Phenyl)sulfonamide derivative | 65 |
Functionalization of the Thiazole Ring
The thiazole ring undergoes electrophilic substitution and oxidation due to its aromatic heterocyclic nature.
Electrophilic Halogenation
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Bromination : Treatment with Br₂ in acetic acid introduces bromine at the 5-position of the thiazole ring .
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Chlorination : Reacts with SOCl₂ to form a chlorinated thiazole intermediate, useful for further coupling .
Oxidation to N-Oxides
The thiazole nitrogen is oxidized to an N-oxide using meta-chloroperbenzoic acid (mCPBA) in dichloromethane :
Table 2: Thiazole Ring Modifications
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Bromination | Br₂, AcOH, 50°C | 5-Bromothiazole derivative | 70 | |
| N-Oxidation | mCPBA, DCM, 0°C | Thiazole N-oxide | 82 |
Acetamide Linker Reactivity
The acetamide group (-NHCOCH₃) participates in hydrolysis and coupling reactions.
Hydrolysis
-
Acidic Hydrolysis : HCl (6M) under reflux cleaves the acetamide bond to regenerate the parent amine.
-
Basic Hydrolysis : NaOH (2M) yields carboxylic acid derivatives .
Amide Coupling
The acetamide nitrogen reacts with acyl chlorides (e.g., benzoyl chloride) in the presence of T3P® (propylphosphonic anhydride) to form bis-amide derivatives :
Table 3: Acetamide Functionalization
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux | Free amine | 85 | |
| Acylation | Benzoyl chloride, T3P®, DCM | Bis-amide derivative | 72 |
Suzuki–Miyaura Cross-Coupling
The phenoxyphenyl group undergoes palladium-catalyzed cross-coupling with aryl boronic acids :
Optimized Conditions :
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
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Base: K₂CO₃ (2 equiv)
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Solvent: Dioxane/H₂O (4:1)
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Temperature: 90°C
Stability Under Thermal and Oxidative Stress
Thermogravimetric Analysis (TGA) :
-
Decomposition onset: 220°C.
-
Major weight loss at 280°C corresponds to methylsulfonyl group degradation.
Oxidative Stability :
-
Stable in H₂O₂ (3%) at room temperature for 24 hours.
Analytical Characterization
Key techniques for monitoring reactions include:
-
HPLC : Purity >95% (C18 column, MeCN/H₂O gradient).
-
¹H NMR : Characteristic signals at δ 8.10–8.30 ppm (thiazole protons), δ 3.20 ppm (SO₂CH₃) .
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IR : Peaks at 1650 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).
Challenges and Side Reactions
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of approximately 482.6 g/mol. The structure includes a thiazole ring, a methylsulfonyl group, and a phenoxyphenyl moiety, which contribute to its pharmacological properties.
Biological Activities
2.1 Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. A study synthesized several related compounds and evaluated their efficacy against various bacterial strains. Results showed promising activity, suggesting potential use in treating infections caused by resistant bacteria .
2.2 Anti-inflammatory Effects
In vitro studies have demonstrated that the compound possesses anti-inflammatory properties. It was found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition could be beneficial in managing conditions characterized by chronic inflammation .
2.3 Anticancer Potential
The compound has also been investigated for its anticancer effects. It was shown to induce apoptosis in cancer cell lines, suggesting a mechanism that could be exploited for cancer therapy. The thiazole component is believed to interact with cellular pathways involved in cell proliferation and survival .
Table 1: Synthetic Route Overview
| Step | Reaction Type | Key Reagents/Conditions |
|---|---|---|
| 1 | Thiazole Formation | Thioamide + α-halo ketone |
| 2 | Sulfonation | Methylsulfonyl chloride + base |
| 3 | Phenoxylation | Phenol + base + catalyst |
| 4 | Acetylation | Acetic anhydride + amine |
Case Studies
Several case studies have demonstrated the effectiveness of this compound in various contexts:
- Case Study 1 : A clinical trial assessed the efficacy of a related thiazole derivative in patients with chronic inflammatory diseases, showing a reduction in inflammatory markers and improved patient outcomes.
- Case Study 2 : In vitro studies on cancer cell lines revealed that the compound induced cell cycle arrest and apoptosis, leading researchers to explore it as a candidate for further development in oncology.
Mechanism of Action
The mechanism of action of 2-(4-(methylsulfonyl)phenyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and phenyl groups could facilitate binding to these targets through π-π interactions and hydrogen bonding.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs from the evidence:
*Molecular weight calculated based on structural formula.
Key Findings:
Substituent Effects on Polarity: The target compound’s methylsulfonyl group increases polarity compared to the methoxy () or fluorophenyl () substituents in analogs. This may improve aqueous solubility but reduce membrane permeability .
Synthesis Complexity: Piperazine-linked analogs () achieve moderate yields (72–86%), whereas click chemistry-derived triazoles () require specialized conditions (e.g., sodium ascorbate). The target compound’s synthesis likely involves multi-step coupling of sulfonyl and phenoxy precursors .
Thermal Stability :
- Melting points for piperazine-thiazole analogs () range from 269–303°C, correlating with molecular symmetry and hydrogen-bonding capacity. The target compound’s melting point is unreported but expected to be >250°C due to its rigid structure .
Biological Relevance: Compounds with sulfonyl groups (e.g., ) often exhibit protease or kinase inhibition, while phenoxy-thiazole motifs (as in the target) are associated with anti-inflammatory activity (e.g., MMP inhibition, ) .
Biological Activity
The compound 2-(4-(methylsulfonyl)phenyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and specific case studies highlighting its efficacy against various biological targets.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the methylsulfonyl group and phenoxyphenyl substituents enhances its pharmacological profile. Its molecular formula is .
1. Anticancer Activity
Research has demonstrated that thiazole derivatives exhibit significant anticancer properties. A study focused on similar thiazole compounds indicated their ability to induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma). The mechanism involves the activation of the caspase pathway, leading to programmed cell death .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 6f | A549 | 5.38 | Apoptosis via caspase activation |
| 6g | C6 | 4.20 | Apoptosis via caspase activation |
2. Antimicrobial Activity
The compound also exhibits antimicrobial properties. In vitro studies have shown that it possesses significant activity against various bacterial strains, including MRSA and E. coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| MRSA | 0.5 µg/mL |
| E. coli | 1.0 µg/mL |
| K. pneumoniae | 0.8 µg/mL |
| P. aeruginosa | 1.5 µg/mL |
3. Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has been evaluated for its anti-inflammatory effects, particularly as a COX-2 inhibitor. Compounds with similar structures have shown selectivity towards COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects common with non-steroidal anti-inflammatory drugs (NSAIDs) .
Table 3: COX Inhibition Data
| Compound | COX-2 IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| Compound A | 0.10 | 132 |
| Compound B | 0.31 | 31 |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the thiazole ring and the aryl substituents significantly influence the biological activity of these compounds. Electron-withdrawing groups at specific positions on the phenyl rings enhance potency, while steric hindrance can reduce activity .
Case Study 1: Antimalarial Activity
A series of thiazole derivatives were synthesized and evaluated for their antimalarial activity against Plasmodium falciparum. Compounds with non-bulky electron-withdrawing groups showed promising results, leading to further investigations into their structure optimization for improved efficacy .
Case Study 2: Leishmanicidal Activity
Hybrid phthalimido-thiazoles have been reported to exhibit potent leishmanicidal activity, demonstrating significant cytotoxicity against Leishmania infantum. The compounds induced ultrastructural changes in parasites, suggesting a mechanism involving mitochondrial dysfunction .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-(methylsulfonyl)phenyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)acetamide?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving:
- Step 1 : Formation of the thiazole core by reacting 2-amino-4-(4-phenoxyphenyl)thiazole with acetonitrile in the presence of anhydrous AlCl₃, as demonstrated in analogous thiazole syntheses .
- Step 2 : Acetamide functionalization via nucleophilic substitution. For example, 2-chloroacetamide intermediates (e.g., 2-chloro-N-(thiazol-2-yl)acetamide derivatives) are reacted with sulfonylphenyl groups under microwave-assisted conditions to improve yield and purity .
- Critical Parameters : Reaction temperature (80–120°C), solvent choice (e.g., DMF for polar aprotic conditions), and catalysts (e.g., triethylamine for deprotonation) .
Q. How is the purity and structural integrity of this compound validated in research settings?
- Methodological Answer :
- Analytical Techniques :
- HPLC : Purity >95% confirmed using C18 columns with acetonitrile/water gradients.
- Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methylsulfonyl phenyl protons at δ 3.2–3.4 ppm; thiazole ring protons at δ 7.5–8.1 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., calculated [M+H]⁺ = 463.12; observed = 463.10) .
Q. What preliminary biological screening models are recommended for this compound?
- Methodological Answer :
- In Vitro Assays :
- Kinase Inhibition : Test against Aurora kinases (IC₅₀ values <1 µM in analogous thiazole-acetamide derivatives) .
- Anti-inflammatory Activity : COX-2 inhibition assays using LPS-induced RAW 264.7 macrophages .
- In Vivo Models : Rodent hot-plate tests for analgesic efficacy (e.g., 20 mg/kg dose showing latency increase comparable to diclofenac) .
Advanced Research Questions
Q. How can structural modifications optimize the compound’s pharmacokinetic properties?
- Methodological Answer :
- SAR-Guided Design :
- Sulfonyl Group : Replace methylsulfonyl with trifluoromethanesulfonyl to enhance metabolic stability (logP reduction from 3.5 to 2.8) .
- Thiazole Substituents : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-phenoxyphenyl position to improve target binding affinity (Kd reduction by 40% in kinase assays) .
- Prodrug Strategies : Esterification of the acetamide moiety (e.g., ethyl ester prodrugs) to increase oral bioavailability (Cmax improvement from 1.2 µg/mL to 3.5 µg/mL) .
Q. How should researchers address contradictory data in biological activity studies?
- Methodological Answer :
- Case Example : If COX-2 inhibition is observed in vitro but not in vivo:
- Hypothesis 1 : Poor solubility limits bioavailability. Test solubility-enhancing formulations (e.g., PEG-400 co-solvents) .
- Hypothesis 2 : Off-target effects mask activity. Perform RNA-seq or proteomic profiling to identify unintended targets .
- Validation Tools :
- Isothermal Titration Calorimetry (ITC) : Confirm direct binding to suspected targets (e.g., ∆H = -12 kcal/mol for Aurora-A kinase) .
- CRISPR Knockout Models : Validate target specificity using kinase-deficient cell lines .
Q. What strategies resolve low yields in large-scale synthesis?
- Methodological Answer :
- Optimization Steps :
- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 30 minutes, improving yield from 45% to 72% .
- Catalyst Screening : Replace AlCl₃ with FeCl₃ to minimize side reactions (e.g., thiazole ring decomposition) .
- Purification : Use preparative HPLC with gradient elution (acetonitrile/0.1% TFA) to isolate the compound from byproducts like unreacted 2-chloroacetamide .
Safety and Handling
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- PPE Requirements : Nitrile gloves, lab coat, and chemical goggles (prevents dermal/ocular exposure) .
- Ventilation : Use fume hoods during synthesis (TLV = 1 mg/m³ for acetamide derivatives) .
- Spill Management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
